

# Spectroscopic Characterization of Antioxidant 1010: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Antioxidant 1010**

Cat. No.: **B1672178**

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Antioxidant 1010** (also known as Irganox 1010), a widely used sterically hindered phenolic antioxidant.<sup>[1][2]</sup> This document outlines the key spectral features in Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy and provides detailed experimental protocols for data acquisition.

## Chemical Structure and Properties

**Antioxidant 1010**, chemically named pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight antioxidant used to protect organic materials against thermo-oxidative degradation.<sup>[3][4]</sup> Its structure features four hindered phenol groups, which are key to its function as a radical scavenger.

Key Properties:

Property	Value
Chemical Formula	C <sub>73</sub> H <sub>108</sub> O <sub>12</sub>
Molecular Weight	1177.63 g/mol [5]
Appearance	White, free-flowing powder or granules
Melting Point	112 - 117 °C
CAS Number	6683-19-8

## Spectroscopic Data for Characterization

### Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in **Antioxidant 1010**. The spectrum is characterized by several key absorption bands.

Table 1: Summary of Key FTIR Absorption Bands for **Antioxidant 1010**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3650 - 3600	O-H (Alcohol)	Sharp, characteristic of the hindered phenolic hydroxyl group.
2960 - 2850	C-H (Alkane)	Strong absorptions from the numerous methyl and methylene groups.
1740 - 1735	C=O (Ester)	Strong, sharp peak, characteristic of the ester carbonyl stretch.
1600, 1485	C=C (Aromatic)	Medium to weak absorptions from the aromatic rings.
1235	C-O (Ester)	Strong stretching vibration.
1150	C-O (Phenol)	Stretching vibration.

Note: The ester carbonyl peak at approximately  $1740\text{ cm}^{-1}$  is a particularly strong and useful diagnostic peak for identifying **Antioxidant 1010**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Antioxidant 1010**. Due to the molecule's symmetry, the spectra are simpler than might be expected for a molecule of its size.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **Antioxidant 1010**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0	s	8H	Ar-H (Aromatic protons)
~5.1	s	4H	O-H (Phenolic hydroxyl protons)
~4.1	s	8H	-O-CH <sub>2</sub> -C (Ester methylene protons)
~2.8	t	8H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
~2.5	t	8H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
1.4	s	72H	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl protons)

s = singlet, t = triplet. Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency. The phenolic OH signal may be broad and its chemical shift is highly dependent on concentration and solvent.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Antioxidant 1010**

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	C=O (Ester carbonyl)
~153	Ar-C-OH (Phenolic carbon)
~140	Ar-C-C(CH <sub>3</sub> ) <sub>3</sub>
~125	Ar-CH
~62	-O-CH <sub>2</sub> -C
~45	C(CH <sub>2</sub> O-) <sub>4</sub> (Quaternary central carbon)
~36	Ar-CH <sub>2</sub> -
~34	-C(CH <sub>3</sub> ) <sub>3</sub>
~31	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
~30	-C(CH <sub>3</sub> ) <sub>3</sub>

## Experimental Protocols

The following are detailed methodologies for acquiring FTIR and NMR spectra of **Antioxidant 1010**.

### FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument: A Fourier Transform Infrared spectrometer equipped with a Diamond or Germanium ATR accessory.
- Sample Preparation: A small amount of **Antioxidant 1010** powder is placed directly onto the ATR crystal.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is collected.

- The sample is placed on the crystal, and pressure is applied using the instrument's anvil to ensure good contact.
- The sample spectrum is then recorded.
- Typical Parameters:
  - Spectral Range: 4000 - 400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of Scans: 16-32 (signal averaged)
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

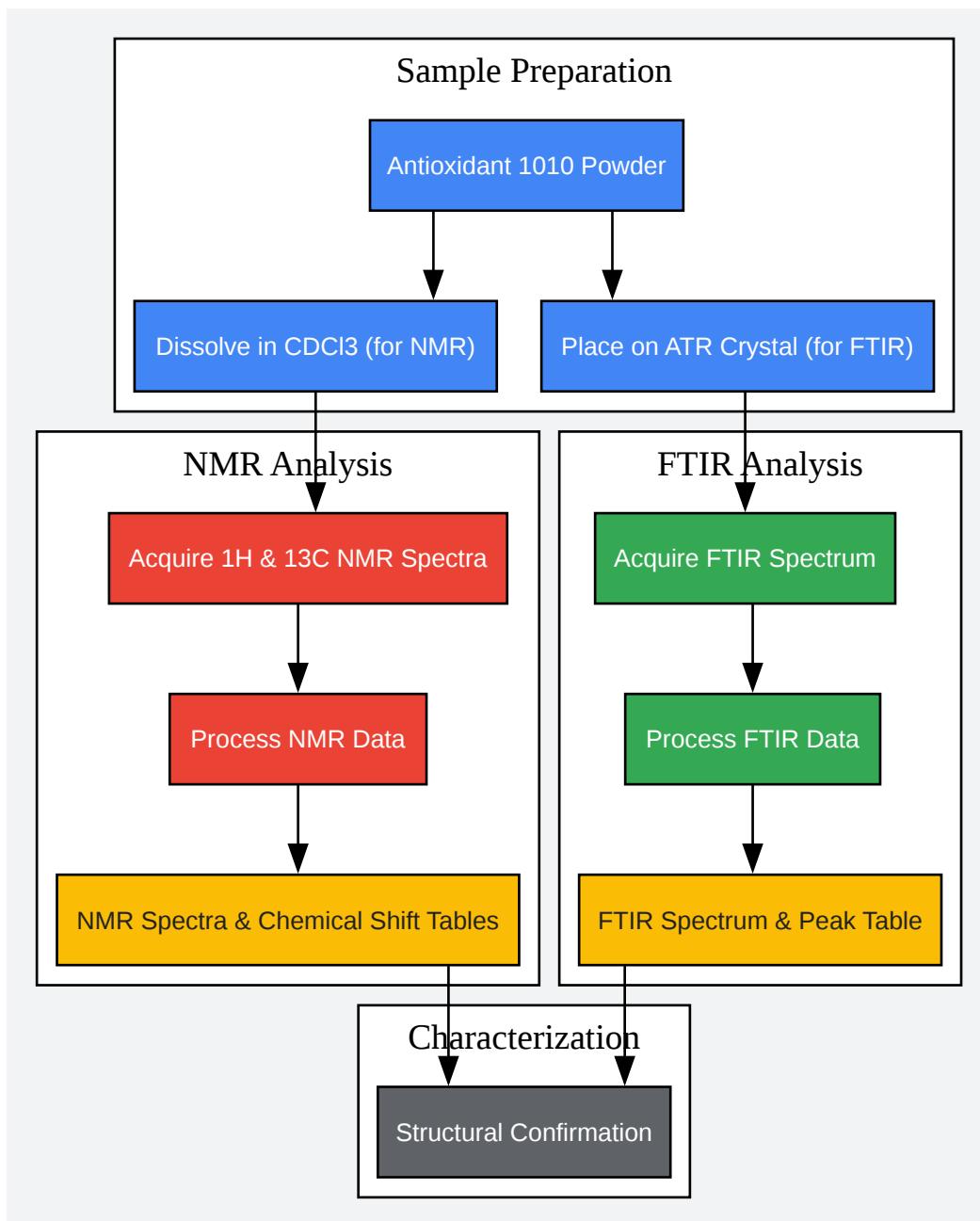
## NMR Spectroscopy Protocol

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **Antioxidant 1010**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition (<sup>1</sup>H NMR):
  - The spectrometer is locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
  - A standard one-pulse <sup>1</sup>H NMR experiment is performed.
  - Typical Parameters:
    - Pulse Angle: 30-45°

- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Data Acquisition ( $^{13}\text{C}$  NMR):
  - A proton-decoupled  $^{13}\text{C}$  NMR experiment is performed.
  - Typical Parameters:
    - Pulse Angle: 30-45°
    - Acquisition Time: 1-2 seconds
    - Relaxation Delay: 2-5 seconds
    - Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **Antioxidant 1010**.

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